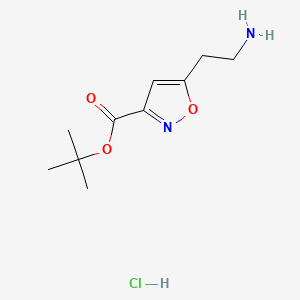![molecular formula C18H17ClN4OS B13482667 N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide](/img/structure/B13482667.png)
N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide is a compound known for its significant applications in various fields, particularly in agriculture as an insecticide. It is a member of the anthranilic diamide class of insecticides and is known for its effectiveness in controlling a wide range of pests.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide involves multiple steps. One common method starts with the preparation of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This intermediate is then reacted with 2-amino-5-chloro-N,3-dimethylbenzamide to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves a one-pot synthesis method, which is efficient and cost-effective. This method reduces the number of steps and the need for expensive reagents, making the process more environmentally friendly .
化学反応の分析
Types of Reactions
N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
科学的研究の応用
N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on insect physiology and behavior.
Medicine: Investigated for potential therapeutic applications due to its bioactivity.
Industry: Widely used as an insecticide to protect crops from pests.
作用機序
The compound exerts its effects by acting as a ryanodine receptor agonist. Ryanodine receptors are ion channels that regulate the release of calcium from the sarcoplasmic reticulum in muscle cells. By activating these receptors, the compound causes an uncontrolled release of calcium, leading to muscle paralysis and death in insects .
類似化合物との比較
Similar Compounds
Chlorantraniliprole: Another anthranilic diamide insecticide with a similar mechanism of action.
Thiacloprid: A neonicotinoid insecticide that acts on nicotinic acetylcholine receptors.
Imidacloprid: Another neonicotinoid with a similar target but different chemical structure.
Uniqueness
N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide is unique due to its high specificity for ryanodine receptors, making it highly effective against a broad spectrum of pests while having a lower impact on non-target organisms .
特性
分子式 |
C18H17ClN4OS |
|---|---|
分子量 |
372.9 g/mol |
IUPAC名 |
N-[[4-[2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C18H17ClN4OS/c1-12(24)23(2)10-13-3-5-14(6-4-13)16-11-25-18(22-16)21-15-7-8-17(19)20-9-15/h3-9,11H,10H2,1-2H3,(H,21,22) |
InChIキー |
BUJHLDFAPLRZAQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


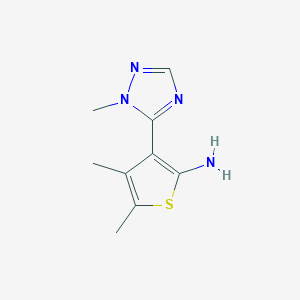
![N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13482592.png)


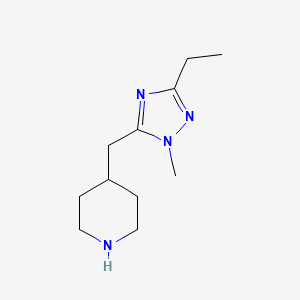
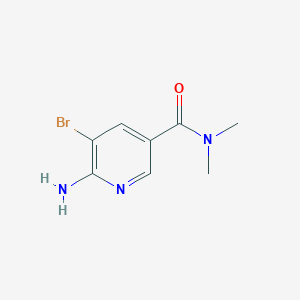
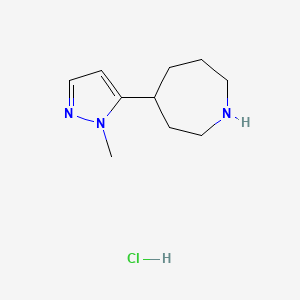
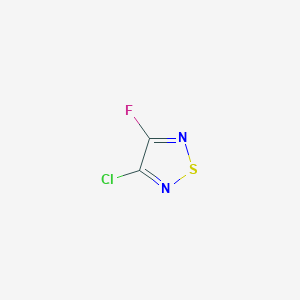

![(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine](/img/structure/B13482675.png)



